molecular formula C9H9N3O2 B1422215 methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate CAS No. 1378793-08-8

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

Cat. No.: B1422215
CAS No.: 1378793-08-8
M. Wt: 191.19 g/mol
InChI Key: NDWZUOWRQVDIBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A convenient route involves the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde derivatives under mild conditions .

Chemical Reactions Analysis

Notably, under acidic conditions, the imidazo[1,5-a]pyrimidine core undergoes a unique conversion into 3H-imidazo[4,5-b]pyridine. This transformation involves cleavage of a C–N bond and formation of a C–C bond, resembling a new version of the Dimroth rearrangement .

Scientific Research Applications

Vibrational Spectra and Molecular Structure

Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate's molecular structure and vibrational energy levels have been studied using density functional theory (DFT). The study focused on understanding the optimized bond lengths and angles, which are in good agreement with X-ray data. This research is significant for understanding the molecular behavior of this compound (Lorenc et al., 2008).

Synthesis and Reactivity

  • The compound has been involved in studies for synthesizing imidazo[4,5-b]pyridine derivatives. These studies explore various substitutions and modifications to the basic structure to understand its reactivity and potential applications in different fields (Bukowski, 1984), (Bukowski & Janowiec, 1996).

  • Research into nucleophilic substitution reactions involving this compound has been conducted to develop new synthetic pathways for various pyridine derivatives (Kalme et al., 1992).

Applications in Medicinal Chemistry

  • Although information related to drug use and side effects is excluded as per the request, it's important to note that derivatives of this compound have been studied for potential antituberculotic activity (Bukowski, 1996), (Harer & Bhatia, 2015).

Analytical and Synthetic Chemistry

  • This compound has been used in the study of transition-metal-catalyzed arylations via C–H bond activation. This research can be vital in developing new synthetic methods in organic chemistry (Iaroshenko et al., 2012).

  • The synthesis of novel derivatives with antimicrobial and anticancer activity incorporating the imidazo[4,5-b]pyridine structure indicates its potential in developing new therapeutic agents (Banda et al., 2016).

Properties

IUPAC Name

methyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWZUOWRQVDIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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